molecular formula C9H8Cl2O2 B3085534 1-(3,4-Dichlorophenyl)-2-methoxyethanone CAS No. 1157136-30-5

1-(3,4-Dichlorophenyl)-2-methoxyethanone

Cat. No. B3085534
M. Wt: 219.06 g/mol
InChI Key: FABCHFMJRKWQAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorophenyl)-2-methoxyethanone, also known as 3,4-Dichlorophenyl-2-methoxyethanone or DCPME, is a synthetic organic compound with a broad range of applications in the fields of organic synthesis, biochemistry, and pharmacology. DCPME is a yellow-colored crystalline solid with a molecular weight of 214.04 g/mol and a melting point of 131-132 °C. DCPME is typically synthesized through a reaction of 3,4-dichlorobenzaldehyde and 2-methoxyethanol, and is widely used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Mechanism Of Action

The mechanism of action of DCPME is not well understood. However, it is believed to act as a competitive inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is also believed to act as an agonist of certain G-protein-coupled receptors, such as the serotonin receptor.

Biochemical And Physiological Effects

The biochemical and physiological effects of DCPME are not well understood. However, it is believed to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. It is also believed to have an agonist effect on certain G-protein-coupled receptors, such as the serotonin receptor, which is involved in the regulation of mood and behavior.

Advantages And Limitations For Lab Experiments

The advantages of using DCPME in laboratory experiments include its low cost, availability, and stability. DCPME is relatively inexpensive, readily available, and has a long shelf life. Additionally, DCPME is relatively non-toxic, making it safe to use in laboratory experiments. The main limitation of using DCPME in laboratory experiments is its lack of specificity. DCPME is not highly specific, meaning it can interact with multiple enzymes and receptors, making it difficult to study the specific effects of a given compound.

Future Directions

Future research on DCPME should focus on understanding its mechanism of action in more detail, as well as its biochemical and physiological effects. Additionally, future research should focus on developing more specific methods for using DCPME in laboratory experiments, as well as developing methods for synthesizing DCPME more efficiently. Finally, future research should focus on developing new and innovative applications for DCPME, such as in the fields of drug development, biotechnology, and nanotechnology.

Scientific Research Applications

DCPME has a wide range of applications in the fields of organic synthesis, biochemistry, and pharmacology. In organic synthesis, DCPME is used as a starting material for the synthesis of pharmaceuticals and other organic compounds. In biochemistry, DCPME is used to study the mechanism of action of various enzymes and proteins, as well as to study the biochemical and physiological effects of various compounds. In pharmacology, DCPME is used to study the pharmacokinetics and pharmacodynamics of various drugs, as well as to study the toxicity of various compounds.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-2-methoxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-13-5-9(12)6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABCHFMJRKWQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)-2-methoxyethanone

Synthesis routes and methods I

Procedure details

A solution (about 100 mL) of 3,4-dichlorophenylmagnesium bromide in diethyl ether was prepared from a mixture of magnesium (flakes) (2.07 g) in diethyl ether (100 mL) and 1-bromo-3,4-dichlorobenzene (17.5 g). A solution of methoxyacetonitrile (5.0 g) in diethyl ether (10 mL) was added dropwise to a solution of 3,4-dichlorophenylmagnesium bromide in diethyl ether under ice-cooling, and the resulting mixture was stirred under ice-cooling for 20 min. The reaction mixture was quenched with water, the mixture was acidified with 1 N hydrochloric acid, and the mixture was stirred under ice-cooling for 15 min. The reaction mixture was extracted with ethyl acetate, the organic layer was washed with water and brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated to give a pale-yellow oil. The oil was purified by silica gel column chromatography (eluent; hexane:ethyl acetate (19:1-1:1)) to give the title compound (10.5 g).
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-1,2-dichlorobenzene (2.04 g, 9.01 mmol) and ether (5 mL) cooled to −78° C. was added as a steady stream n-BuLi (3.61 ml, 9.01 mmol) and the reaction was stirred for 10 min then cannulated into a solution of N,2-dimethoxy-N-methylacetamide (1.0 g, 7.51 mmol) and ether (10 mL) which was stirred for an additional 20 min. The reaction was quenched with water and extracted with EtOAc. The organic fractions were dried, filtered and concentrated. The crude product which was purified by SiO2 chromatography eluting with hexane/EtOAc (9:1) to afford 1.30 g (79.0%) of 1-(3,4-dichlorophenyl)-2-methoxyethanone as a white solid (192).
Quantity
2.04 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
3.61 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dichlorophenyl)-2-methoxyethanone
Reactant of Route 2
Reactant of Route 2
1-(3,4-Dichlorophenyl)-2-methoxyethanone
Reactant of Route 3
Reactant of Route 3
1-(3,4-Dichlorophenyl)-2-methoxyethanone
Reactant of Route 4
Reactant of Route 4
1-(3,4-Dichlorophenyl)-2-methoxyethanone
Reactant of Route 5
Reactant of Route 5
1-(3,4-Dichlorophenyl)-2-methoxyethanone
Reactant of Route 6
Reactant of Route 6
1-(3,4-Dichlorophenyl)-2-methoxyethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.